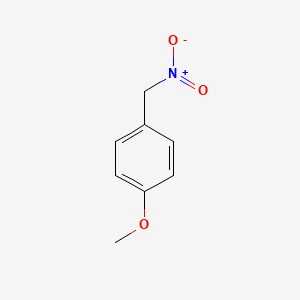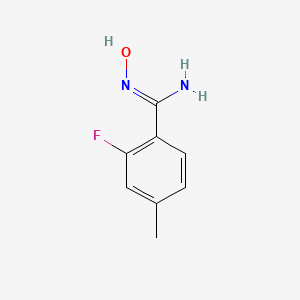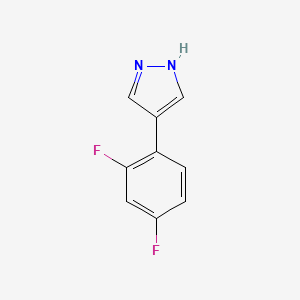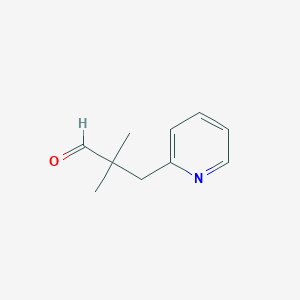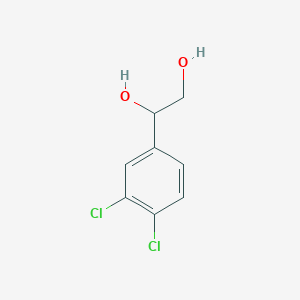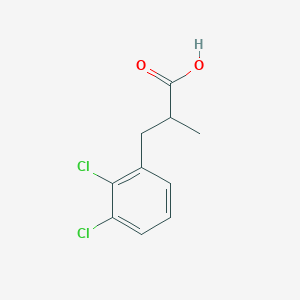
3-(2,3-Dichlorophenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dichlorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a dichlorophenyl group attached to a methylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 2,3-dichlorobenzene with a suitable alkylating agent, followed by carboxylation. One common method involves the Friedel-Crafts alkylation of 2,3-dichlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dichlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,3-Dichlorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different functional groups.
2,3-Dichlorophenol: Another compound with a dichlorophenyl group but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
3-(2,3-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dichlorophenyl and carboxylic acid groups allows for diverse interactions with molecular targets, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C10H10Cl2O2 |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
3-(2,3-dichlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(10(13)14)5-7-3-2-4-8(11)9(7)12/h2-4,6H,5H2,1H3,(H,13,14) |
Clave InChI |
GPJNIYKILJJHCA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)
